Aluminum oxalate

Description

The exact mass of the compound Dialuminium trioxalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

814-87-9 |

|---|---|

Molecular Formula |

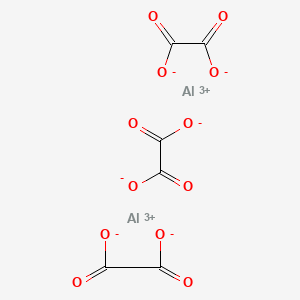

C6Al2O12 |

Molecular Weight |

318.02 g/mol |

IUPAC Name |

bis(4,5-dioxo-1,3,2-dioxalumolan-2-yl) oxalate |

InChI |

InChI=1S/3C2H2O4.2Al/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

InChI Key |

ZCLVNIZJEKLGFA-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Al+3].[Al+3] |

Canonical SMILES |

C1(=O)C(=O)O[Al](O1)OC(=O)C(=O)O[Al]2OC(=O)C(=O)O2 |

Other CAS No. |

814-87-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Aluminum Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum oxalate (B1200264), with the chemical formula Al₂(C₂O₄)₃, is an inorganic compound that presents as a white, crystalline solid. While not extensively utilized in direct pharmaceutical applications, its chemical properties, including its low solubility in water and its thermal decomposition characteristics, make it a compound of interest in materials science and as a precursor in chemical syntheses. In biological systems, the interplay between aluminum and oxalate ions is significant, particularly in the context of aluminum toxicity in plants and renal pathophysiology in mammals. This technical guide provides an in-depth overview of the chemical properties of aluminum oxalate, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in biological signaling pathways.

Core Chemical and Physical Properties

This compound is a salt formed from aluminum cations (Al³⁺) and oxalate anions (C₂O₄²⁻). Its properties are summarized in the table below. There is some discrepancy in the literature regarding its precise melting and boiling points, with many sources indicating that it decomposes before reaching these states.

| Property | Value | Citation(s) |

| Chemical Formula | Al₂(C₂O₄)₃ | [1] |

| Molecular Weight | 318.02 g/mol | [1] |

| Appearance | White crystalline solid/powder | [1] |

| Solubility in Water | Insoluble or practically insoluble | [1] |

| Solubility in other solvents | Soluble in mineral acids; Insoluble in alcohol | [1] |

| Decomposition | Decomposes upon heating. The thermal decomposition of basic this compound has been suggested to be similar to that of gibbsite. | [2] |

Experimental Protocols

Synthesis of this compound and Related Complexes

Several methods for the synthesis of this compound and its complexes have been reported. Below are outlines of two common approaches.

2.1.1. Hydrothermal Synthesis of Hydroxyl this compound

This method yields high-purity hydroxyl this compound (HAO) and is based on the reaction of boehmite (γ-AlOOH) with oxalic acid under hydrothermal conditions.

-

Materials: Boehmite (γ-AlOOH), Oxalic acid (H₂C₂O₄), Deionized water.

-

Procedure:

-

Disperse a stoichiometric amount of boehmite in a solution of oxalic acid in a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat to 200°C for 8 hours.

-

After the reaction, allow the autoclave to cool to room temperature.

-

Collect the resulting white precipitate by filtration.

-

Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors.

-

Dry the final product in an oven at 80°C.

-

2.1.2. Synthesis of Potassium Tris(oxalate)aluminate(III) Trihydrate

This protocol describes the synthesis of a common aluminum-oxalate complex, K₃[Al(C₂O₄)₃]·3H₂O.[3]

-

Materials: Aluminum powder, Potassium hydroxide (B78521) (KOH) solution, Oxalic acid (H₂C₂O₄), Ethanol, Ice.

-

Procedure:

-

Accurately weigh 0.25 g of aluminum powder and transfer it to a 50 mL beaker.

-

Separately, dissolve 1.5 g of KOH in 20 mL of water.

-

Add the KOH solution to the aluminum powder and stir continuously until the evolution of hydrogen gas ceases.

-

Heat the resulting solution to boiling.

-

In small portions, add 4 g of oxalic acid. A gelatinous precipitate of Al(OH)₃ will initially form and then dissolve upon further addition of oxalic acid, resulting in a clear solution.

-

Filter the solution if any insoluble material is present.

-

Cool the filtrate to room temperature.

-

Slowly add 3-4 mL of 95% ethanol dropwise with constant stirring.

-

Place the solution in an ice bath for 30 minutes to facilitate the precipitation of white crystals.

-

Filter the precipitate using a Büchner funnel under vacuum.

-

Wash the precipitate with 5 mL of ice-cold 60% ethanol, followed by 10 mL of 95% ethanol.

-

Dry the product on a watch glass in air or under a vacuum.

-

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) is a key technique for studying the thermal decomposition of this compound.

-

Instrumentation: A thermogravimetric analyzer capable of controlled heating in various atmospheres (e.g., air, nitrogen).

-

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan into the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Continuously record the sample weight as a function of temperature.

-

The resulting TGA curve will show weight loss steps corresponding to dehydration and decomposition into aluminum oxide. Studies on potassium this compound show a stable anhydrous complex between 150°C and 375°C, followed by a two-stage decomposition.[4]

-

Signaling Pathways and Biological Relevance

While this compound itself is not a direct signaling molecule, the constituent ions, aluminum and oxalate, have significant effects on biological pathways, particularly in the contexts of aluminum toxicity and renal pathophysiology.

Aluminum Toxicity and Reactive Oxygen Species (ROS) Signaling in Plants

In acidic soils, aluminum becomes soluble and toxic to plants. Many plants have evolved mechanisms to detoxify aluminum, often involving the exudation of organic acids, including oxalate, from their roots. These organic acids chelate the toxic Al³⁺ ions, preventing their entry into root cells.[5] However, when aluminum does enter the cells, it can induce the production of reactive oxygen species (ROS), triggering a complex signaling cascade.[5]

Oxalate-Induced IL-2R Signaling in Human Renal Cells

In the context of kidney stone disease (nephrolithiasis), high concentrations of oxalate can have pro-inflammatory effects on renal epithelial cells. Studies have shown that oxalate can upregulate the expression of the interleukin-2 (B1167480) receptor beta (IL-2Rβ) and activate its downstream signaling pathway.[1][6][7] This activation involves the phosphorylation of JAK1 and STAT5 and is dependent on p38 MAPK activity.[1][6]

Relevance to Drug Development

Direct applications of this compound in drug development are not well-documented. However, understanding the interactions of aluminum and oxalate ions in biological systems can inform therapeutic strategies for certain conditions.

-

Hyperoxaluria and Kidney Stone Disease: Research has shown that aluminum citrate (B86180) can inhibit the cytotoxicity and aggregation of calcium oxalate crystals, which are the primary components of most kidney stones.[8] This suggests a potential therapeutic avenue where aluminum-containing compounds could be used to mitigate the damage caused by high oxalate levels.

-

Drug Delivery: The adsorptive properties of aluminum-containing materials are being explored for drug delivery applications. For instance, the inclusion of aluminum atoms on activated carbon has been shown to increase the adsorption of the chemotherapy drug 5-Fluorouracil, potentially leading to more effective oral delivery systems.[9] While this research does not directly involve this compound, it highlights the potential of aluminum chemistry in pharmaceutical formulation.

Conclusion

This compound possesses a unique set of chemical properties that make it a subject of interest in both materials science and biological chemistry. Its low solubility and defined thermal decomposition pathway are key characteristics for its use as a precursor in synthesis. In the biological realm, the interactions of its constituent ions, aluminum and oxalate, are implicated in significant physiological and pathological processes, including plant stress responses and human renal inflammation. While direct pharmaceutical applications of this compound are currently limited, a thorough understanding of its chemistry and biological interactions is crucial for researchers and scientists in related fields and may inspire novel approaches in drug development and the management of conditions related to aluminum and oxalate pathophysiology.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. The thermal decomposition of oxalates. Part VIII. Thermogravimetric and X-ray analysis study of the decomposition of aluminium oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Alleviating aluminum toxicity in plants: Implications of reactive oxygen species signaling and crosstalk with other signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxalate upregulates expression of IL-2Rβ and activates IL-2R signaling in HK-2 cells, a line of human renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxalate upregulates expression of IL-2Rβ and activates IL-2R signaling in HK-2 cells, a line of human renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aluminum citrate inhibits cytotoxicity and aggregation of oxalate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-depth Technical Guide to the Crystal Structure of Aluminum Oxalate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of aluminum oxalate (B1200264) complexes. Due to a notable lack of crystallographic data for simple, neutral aluminum oxalate (Al₂(C₂O₄)₃) and its direct hydrates in major crystallographic databases, this document focuses on well-characterized complex this compound structures. The information presented herein is intended to be a valuable resource for researchers in materials science, chemistry, and pharmaceutical development.

Introduction to this compound Complexes

This compound compounds are of significant interest due to the versatile coordination chemistry of the oxalate ligand with the aluminum(III) ion. These complexes play roles in various biological and geological processes. The oxalate anion (C₂O₄²⁻) can act as a bidentate or bridging ligand, leading to the formation of mononuclear, dinuclear, and polymeric structures with diverse properties and applications. This guide delves into the detailed structural elucidation of such complexes through single-crystal X-ray diffraction.

Experimental Protocols

The determination of the crystal structure of this compound complexes relies on established crystallographic techniques. Below are detailed methodologies for the key experiments involved.

Synthesis of this compound Crystals

2.1.1. Hydrothermal Synthesis of (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O

A common method for the synthesis of complex this compound crystals is the hydrothermal technique.[1]

-

Reactant Preparation: Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) and diammonium oxalate ((NH₄)₂C₂O₄) are dissolved in distilled water.

-

pH Adjustment: Ethylenediamine is added dropwise to the solution to adjust the pH, which acts as a templating agent.

-

Hydrothermal Reaction: The resulting solution is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 120°C) for an extended period (e.g., 48 hours).

-

Crystallization: The autoclave is then cooled slowly to room temperature, allowing for the formation of single crystals suitable for X-ray diffraction.

2.1.2. Slow Evaporation Synthesis of Potassium Tris(oxalato)aluminate(III) Trihydrate (K₃[Al(C₂O₄)₃]·3H₂O)

The slow evaporation method is also effective for growing high-quality single crystals.[2]

-

Complex Formation: Metallic aluminum is dissolved in an aqueous solution of potassium hydroxide (B78521) (KOH).

-

Ligand Addition: Oxalic acid is then added to the solution. The initial precipitate of aluminum hydroxide, Al(OH)₃, redissolves upon heating and stirring as the tris(oxalato)aluminate(III) complex is formed.

-

Crystallization: The solution is filtered and allowed to evaporate slowly at room temperature. Over time, colorless crystals of K₃[Al(C₂O₄)₃]·3H₂O are formed.

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a controlled temperature (e.g., 150 K) to minimize thermal vibrations.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, and thermal parameters.

Crystal Structure Data

The following tables summarize the crystallographic data for two well-characterized this compound complexes.

(C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O

This complex features a dimeric aluminum-oxalate core.[1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5297(5) |

| b (Å) | 8.1418(6) |

| c (Å) | 9.8279(8) |

| α (°) | 107.48(1) |

| β (°) | 99.96(1) |

| γ (°) | 95.09(1) |

| Volume (ų) | 552.5(1) |

| Z | 1 |

Selected Bond Lengths and Angles:

| Bond | Length (Å) | Angle | Degree (°) |

| Al(1)-O(1) | 1.9071(17) | O(1)-Al(1)-O(3) | 83.26(7) |

| Al(1)-O(3) | 1.9179(16) | O(5)-Al(1)-O(7) | 83.16(7) |

| Al(1)-O(5) | 1.9152(17) | O(9)-Al(1)-O(9A) | 99.84(7) |

| Al(1)-O(7) | 1.9123(17) | ||

| Al(1)-O(9) | 1.8744(17) | ||

| Al(1)-O(9A) | 1.8767(16) |

Potassium Tris(oxalato)aluminate(III) Trihydrate (K₃[Al(C₂O₄)₃]·3H₂O)

This complex consists of a mononuclear tris(oxalato)aluminate(III) anion with potassium counterions and water of hydration.[3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.712(1) |

| b (Å) | 19.518(3) |

| c (Å) | 10.286(2) |

| β (°) | 108.21(3) |

| Volume (ų) | 1469.3 |

| Z | 4 |

Average Bond Lengths:

| Bond | Average Length (Å) |

| Al-O | 1.896(15) |

| C-O (coordinated) | 1.279(12) |

| C-O (uncoordinated) | 1.223(10) |

| C-C | 1.534(21) |

Structural Analysis and Coordination Environment

In the studied this compound complexes, the aluminum(III) ion is typically hexacoordinated, adopting a distorted octahedral geometry. The oxalate ligands act as bidentate chelators, forming five-membered AlO₂C₂ rings.

In the case of (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O, two aluminum centers are bridged by two oxygen atoms, forming a dimeric unit. Each aluminum atom is coordinated to four oxygen atoms from two bidentate oxalate ligands and the two bridging oxygen atoms.

The structure of K₃[Al(C₂O₄)₃]·3H₂O features a central aluminum ion chelated by three oxalate ligands. The oxalate ligands themselves are non-planar. The overall structure is stabilized by hydrogen bonding interactions between the oxalate anions, potassium cations, and water molecules.

Conclusion

The crystal structures of complex aluminum oxalates reveal intricate coordination environments and supramolecular architectures. While the crystal structures of simple neutral this compound remain elusive in the public domain, the detailed analysis of more complex derivatives provides valuable insights into the structural chemistry of aluminum with oxalate ligands. The experimental protocols and structural data presented in this guide serve as a foundational resource for further research and development in areas where the molecular architecture of aluminum complexes is of paramount importance.

References

A Comprehensive Guide to the Synthesis of Aluminum Oxalate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methodologies for aluminum oxalate (B1200264) hydrate (B1144303) (Al₂(C₂O₄)₃·nH₂O), a compound of interest in various chemical and pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and visualizes the synthesis workflows for enhanced clarity and reproducibility.

Introduction

Aluminum oxalate hydrate is an aluminum salt of oxalic acid that exists in a hydrated form. Its synthesis is a critical step in the preparation of high-purity alumina (B75360) (Al₂O₃) and other aluminum-based materials. The controlled synthesis of this compound allows for the manipulation of particle size, morphology, and purity of the final product, which are crucial parameters in applications such as catalysis, ceramics, and as a precursor in drug development. This guide explores several prevalent synthesis routes, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Synthesis Methodologies

Several methods have been established for the synthesis of this compound hydrate and its derivatives. The most common approaches involve the reaction of an aluminum source with oxalic acid under controlled conditions. This section details the experimental protocols for three primary methods.

Reaction of Aluminum Hydroxide (B78521) with Oxalic Acid

This method involves the direct reaction of aluminum hydroxide with oxalic acid to form an aluminum solution, from which this compound is subsequently precipitated.

Experimental Protocol:

-

Dissolution: 99.7% purity aluminum hydroxide is dissolved in a 1.0 mole/l oxalic acid solution.[1] The reaction is carried out at 90°C for 16 hours to achieve nearly 100% dissolution.[1]

-

Precipitation: Ethanol (B145695) is added to the resulting aluminum solution. A mixing ratio of ethanol to the aluminum solution of at least 2:1 is maintained to facilitate the precipitation of this compound.[1]

-

pH Adjustment: The pH of the mixture is adjusted to above 8.2 to achieve a recovery yield of over 90%.[1]

-

Recovery: The precipitate is filtered, washed, and dried to obtain ammonium (B1175870) this compound hydrate, (NH₄)₃Al(C₂O₄)₃·3H₂O.[1]

Workflow Diagram:

References

In-Depth Technical Guide to Aluminum Oxalate (CAS 814-87-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum oxalate (B1200264) (CAS number 814-87-9) is an inorganic compound with the chemical formula Al₂(C₂O₄)₃. It is a white, crystalline solid that is sparingly soluble in water but soluble in acidic solutions.[1] While not a direct therapeutic agent, aluminum oxalate holds significance in various scientific and industrial applications, including as a precursor in materials science for the synthesis of high-purity alumina (B75360), as a mordant in the textile industry, and as a reagent in chemical synthesis.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, key applications with detailed experimental protocols, and safety information.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is often found in its hydrated form.

| Property | Value | Reference(s) |

| Chemical Formula | C₆Al₂O₁₂ | [2][4][5] |

| Molecular Weight | 318.02 g/mol | [2][4][5] |

| Appearance | White crystalline powder or chunks | [2][6] |

| Odor | Odorless | [1] |

| Solubility | Insoluble in water and ethanol (B145695); soluble in nitric and sulfuric acids.[3][5] | [3][5] |

| Boiling Point | 365.1°C at 760 mmHg (Predicted) | [4] |

| Flash Point | 188.8°C (Predicted) | [4] |

| Vapor Pressure | 2.51E-06 mmHg at 25°C (Predicted) | [4] |

Synthesis of this compound

This compound can be synthesized through the reaction of an aluminum salt with oxalic acid. A general laboratory-scale synthesis protocol is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from aluminum hydroxide (B78521).

Materials:

-

Bayer aluminum hydroxide (Al(OH)₃)

-

Oxalic acid (H₂C₂O₄)

-

Ethanol

-

Ammonia (B1221849) solution

-

Deionized water

Procedure:

-

Dissolve Bayer aluminum hydroxide of 99.7% purity in a stoichiometric amount of oxalic acid solution to produce an aqueous this compound solution.

-

Adjust the pH of the solution to greater than 8.0 using an ammonia solution.

-

Add ethanol to the this compound solution with a mixing ratio of ethanol to solution exceeding 2:1 to precipitate ammonium (B1175870) this compound.

-

Filter the resulting precipitate and wash with ethanol.

-

Dry the precipitate to obtain ammonium this compound. Note that for pure this compound, a different aluminum salt and precipitation control would be required, but this method yields a related complex.[4]

Key Applications and Experimental Protocols

This compound serves as a versatile compound in several scientific and industrial processes. Detailed experimental protocols for some of its key applications are outlined below.

Thermal Decomposition for the Production of Alumina (Al₂O₃)

This compound is a common precursor for the synthesis of high-purity alumina (Al₂O₃) via thermal decomposition. The process involves heating this compound at elevated temperatures, leading to its decomposition into alumina and gaseous byproducts.

Objective: To analyze the thermal decomposition of this compound to form alumina.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Alumina or platinum crucible

-

Nitrogen or air supply for purge gas

Procedure:

-

Accurately weigh 5-10 mg of dried this compound powder into a TGA crucible.

-

Place the crucible in the TGA furnace.

-

Set the purge gas (e.g., nitrogen) flow rate. A typical rate is 20-50 mL/min.

-

Program the TGA to heat the sample from ambient temperature to approximately 1200°C at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show weight loss steps corresponding to dehydration and decomposition to aluminum oxide. The final stable weight corresponds to the mass of the resulting alumina.[7][8][9][10][11]

Caption: Potential interactions of aluminum ions with cellular components.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |

| Harmful in contact with skin. | Wear protective gloves/protective clothing. IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. Wash contaminated clothing before reuse. |

This data is compiled from various sources and should be used in conjunction with a comprehensive Safety Data Sheet (SDS).

References

- 1. immunizationinfo.org [immunizationinfo.org]

- 2. Polyionic vaccine adjuvants: another look at aluminum salts and polyelectrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aluminum Citrate Prevents Renal Injury from Calcium Oxalate Crystal Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sanad.iau.ir [sanad.iau.ir]

- 6. Vaccine Ingredients: Aluminum | Children's Hospital of Philadelphia [chop.edu]

- 7. The thermal decomposition of oxalates. Part VIII. Thermogravimetric and X-ray analysis study of the decomposition of aluminium oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 8. stemed.site [stemed.site]

- 9. benchchem.com [benchchem.com]

- 10. Thermogravimetric analysis | PPTX [slideshare.net]

- 11. tainstruments.com [tainstruments.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Aluminum Oxalate (B1200264)

This technical guide provides a comprehensive overview of the molecular formula, weight, properties, synthesis, and characterization of aluminum oxalate. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Molecular Properties of this compound

This compound is an inorganic compound that is a salt of aluminum and oxalic acid. It is typically a white, crystalline solid.[1][2] It is known for its low solubility in water.[1][3][4][5]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆Al₂O₁₂ | [3][4] |

| Molecular Weight | 318.02 g/mol | [3][4] |

| Appearance | White powder or chunks | [3][4][6] |

| Density | 2.7 g/cm³ | [3][4] |

| Melting Point | 660 °C | [3][4] |

| Boiling Point | 2467 °C | [3][4] |

| Solubility in Water | Insoluble | [1][3][4][5] |

| Solubility in other solvents | Soluble in mineral acids; insoluble in alcohol | [5] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of metal oxalates involves the reaction of a metal salt with oxalic acid or a soluble oxalate salt in an aqueous solution.[7] The following protocol is a representative method for the synthesis of this compound.

Materials:

-

Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Ethanol (B145695) (for washing)

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of aluminum nitrate by dissolving the appropriate amount of Al(NO₃)₃·9H₂O in deionized water.

-

Prepare a 0.75 M solution of oxalic acid by dissolving H₂C₂O₄·2H₂O in deionized water. Gentle heating may be required to fully dissolve the oxalic acid.

-

-

Precipitation:

-

Place the aluminum nitrate solution in a beaker on a magnetic stirrer.

-

Slowly add the oxalic acid solution dropwise to the aluminum nitrate solution while stirring continuously.

-

A white precipitate of this compound will form immediately.

-

-

Digestion and Filtration:

-

Continue stirring the mixture for 1-2 hours at room temperature to allow the precipitate to fully form and age.

-

Separate the precipitate from the solution by vacuum filtration using a Buchner funnel.

-

-

Washing and Drying:

-

Wash the precipitate on the filter paper with deionized water to remove any unreacted reagents.

-

Follow with a wash using ethanol to help displace the water and facilitate drying.[8]

-

Dry the collected this compound powder in a drying oven at 80-100 °C until a constant weight is achieved.

-

Characterization Protocols

Objective: To study the thermal decomposition of this compound and determine its thermal stability.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-20 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).[9][10]

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[9]

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage weight loss against temperature, revealing decomposition steps. For hydrated this compound, the initial weight loss corresponds to the loss of water molecules, followed by the decomposition of the oxalate to aluminum oxide at higher temperatures.[9][10]

Objective: To identify the functional groups present in this compound and confirm the coordination of the oxalate ligand to the aluminum ion.

Methodology:

-

A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹.

-

The resulting FTIR spectrum will show absorption bands characteristic of the oxalate group. Key peaks to look for include the asymmetric and symmetric stretching vibrations of the C=O and C-O bonds in the coordinated oxalate ligand.[11][12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound as described in the protocols above.

References

- 1. Cas 814-87-9,this compound | lookchem [lookchem.com]

- 2. This compound(814-87-9) IR Spectrum [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. Aluminum OxalateCAS #: 814-87-9 [eforu-chemical.com]

- 5. 814-87-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Aluminium Oxalate Manufacturer, Supplier, Exporter [edta-chelate.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. web.abo.fi [web.abo.fi]

- 10. tainstruments.com [tainstruments.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Solubility of Aluminum Oxalate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of aluminum oxalate (B1200264) in organic solvents. Aluminum oxalate, an aluminum salt of oxalic acid, is a white, crystalline solid with the chemical formula Al₂₂(C₂O₄)₃. While its applications are varied, including as a mordant in the textile industry and as a precursor for alumina (B75360) materials, its solubility characteristics are not widely documented in readily available literature.[1][2][3] This guide synthesizes the available information on its solubility, outlines a general experimental protocol for its determination, and provides a logical workflow for solubility testing. Due to a notable lack of specific quantitative data in scientific literature, this guide emphasizes a methodological approach for researchers to generate this data in their own laboratories.

Introduction to this compound

This compound is a coordination compound that exists as a hydrated solid. It is generally characterized as being practically insoluble in water and alcohol.[2] Its low solubility in aqueous media is a known characteristic.[1] While it is soluble in strong acids like nitric and sulfuric acid, its behavior in common organic solvents is a critical knowledge gap for its application in organic-phase reactions, formulation development, and materials synthesis.[2]

Qualitative Solubility of this compound

Based on available safety data sheets and chemical encyclopedias, this compound is consistently reported as being "almost insoluble" or "insoluble" in water and ethanol.[2] This general insolubility is a recurring theme across multiple sources. However, these descriptions are qualitative and lack the specific numerical values required for many scientific and industrial applications.

Quantitative Solubility Data

A thorough review of scientific databases and literature reveals a significant lack of quantitative data on the solubility of this compound in common organic solvents. At present, no specific solubility values (e.g., in g/100 mL or mol/L) for solvents such as methanol, ethanol, acetone, chloroform, or others could be retrieved. The absence of such data necessitates empirical determination for any application requiring this information.

Table 1: Summary of Available Qualitative Solubility Information for this compound

| Solvent | Qualitative Solubility |

| Water | Insoluble / Slightly Soluble[1][3] |

| Ethanol | Almost Insoluble[2] |

| Nitric Acid | Soluble[2] |

| Sulfuric Acid | Soluble[2] |

Experimental Protocol for Determining the Solubility of this compound in Organic Solvents

The following is a general experimental protocol for determining the solubility of a sparingly soluble salt like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for aluminum quantification (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS))

4.2. Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed container. The use of excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker set to a constant temperature. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. The exact time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, carefully remove the container from the shaker. To separate the undissolved solid from the saturated solution, centrifuge the mixture at a high speed.

-

Sample Extraction: Immediately after centrifugation, carefully extract a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to pass the supernatant through a syringe filter that is compatible with the organic solvent.

-

Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument to be used for quantification.

-

Quantification: Analyze the diluted sample using a calibrated ICP-OES or AAS to determine the concentration of aluminum.

-

Calculation: From the concentration of aluminum in the diluted sample, calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor and the molar masses of aluminum and this compound. The solubility can then be expressed in the desired units (e.g., g/100 mL, mol/L).

4.3. Confirmatory Tests

To confirm the presence of the oxalate anion in the saturated solution, qualitative tests such as the decolorization of a potassium permanganate (B83412) solution can be performed on the saturated solution after acidification.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of this compound solubility in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its broader application, yet it remains largely uncharacterized in the public domain. This guide has highlighted the existing qualitative understanding and provided a robust, general experimental protocol for researchers to determine quantitative solubility data. The generation and dissemination of such data will be invaluable for the scientific and industrial communities, enabling new applications and a deeper understanding of this compound's behavior in non-aqueous systems. Researchers in drug development and materials science are encouraged to utilize the provided methodology to build a comprehensive solubility profile for this compound in various organic media.

References

Basic aluminum oxalate structural properties.

An In-depth Technical Guide on the Core Structural Properties of Basic Aluminum Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic aluminum oxalate, also referred to as hydroxyl this compound (HAO), is an inorganic compound characterized by the presence of aluminum, oxalate, and hydroxyl ions. Its structure is understood to be a three-dimensional array of these components, forming a distorted gibbsite-like lattice[1]. Unlike neutral this compound (Al₂(C₂O₄)₃), the "basic" nature of this compound is attributed to the incorporation of hydroxyl (OH⁻) groups within its structure. This modification significantly influences its chemical and physical properties, including its thermal stability and surface chemistry.

This technical guide provides a comprehensive overview of the fundamental structural properties of basic this compound, detailing its synthesis, crystal structure, spectroscopic characterization, and thermal behavior. The information is intended to serve as a foundational resource for researchers and professionals in materials science, chemistry, and drug development who are interested in the potential applications of this compound. While direct applications in drug delivery are still emerging, its properties as a metal-organic compound and its use in forming porous alumina (B75360) structures suggest potential avenues for exploration in areas such as formulation and excipients.

Synthesis of Basic this compound

The synthesis of basic this compound can be achieved through various methods, with hydrothermal synthesis being a prominent technique. The following protocols provide examples of how basic this compound and related this compound complexes can be prepared.

Experimental Protocol: Hydrothermal Synthesis of Hydroxyl this compound (HAO)

This method is based on the reaction of boehmite (γ-AlOOH) with oxalic acid under hydrothermal conditions.

-

Materials:

-

Boehmite (γ-AlOOH)

-

Oxalic acid (H₂C₂O₄)

-

Deionized water

-

-

Procedure:

-

Disperse a specific molar ratio of boehmite and oxalic acid in deionized water within a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 200°C for a duration of 8 hours[2].

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the resulting white precipitate by filtration.

-

Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors.

-

Dry the final product in an oven at a suitable temperature (e.g., 60-80°C).

-

Experimental Protocol: General Precipitation Synthesis of an this compound Complex

This protocol outlines a general approach for the synthesis of this compound complexes via precipitation.

-

Materials:

-

Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

-

Ammonium (B1175870) oxalate ((NH₄)₂C₂O₄) or another oxalate salt

-

A base (e.g., ethylenediamine (B42938) or ammonium hydroxide) to adjust pH

-

Deionized water

-

-

Procedure:

-

Prepare an aqueous solution of aluminum nitrate.

-

Prepare a separate aqueous solution of the oxalate source.

-

Mix the two solutions with stirring.

-

Slowly add a base to the mixture to raise the pH to a specific value (e.g., pH 8.0) to facilitate precipitation[3].

-

The resulting precipitate can be collected by filtration, washed with deionized water, and dried.

-

Structural and Physical Properties

Crystal Structure

The structure of basic this compound is described as a distorted gibbsite (γ-Al(OH)₃) lattice[1]. Gibbsite consists of double layers of hydroxyl groups with aluminum ions occupying two-thirds of the octahedral holes between these layers[4]. In basic this compound, some of the hydroxyl groups are substituted by oxalate ions, which act as ligands, bridging aluminum centers.

For a related compound, a μ-oxo bridged Al(III) dimer with the formula (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O, single-crystal X-ray diffraction has provided precise structural parameters. This complex crystallizes in a triclinic space group[5]. The key structural data for this related complex is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O [5]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5297 (5) |

| b (Å) | 8.1418 (6) |

| c (Å) | 9.8279 (8) |

| α (°) | 107.48 (1) |

| β (°) | 99.96 (1) |

| γ (°) | 95.09 (1) |

Table 2: Selected Bond Lengths for (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O [5]

| Bond | Length (Å) |

| Al-O (oxalate) | 1.9071(17) - 1.9179(16) |

| Al-O (μ-oxo) | 1.822 (2) |

| Al...Al | 2.8702 |

Spectroscopic Properties

Spectroscopic techniques are crucial for confirming the presence of functional groups and understanding the coordination in basic this compound.

The FTIR spectrum of basic this compound exhibits characteristic absorption bands corresponding to the oxalate and hydroxyl groups.

-

O-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ is indicative of the stretching vibrations of the hydroxyl groups and any water of hydration.

-

C=O Stretching: Strong asymmetric and symmetric stretching vibrations of the carboxylate groups (O=C-O) of the oxalate ligand are typically observed in the 1600-1700 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.

-

C-O and C-C Stretching: Bands corresponding to C-O and C-C stretching of the oxalate ligand can be found in the 900-1300 cm⁻¹ region.

-

Al-O Stretching: The vibrations of the Al-O bonds are typically observed at lower frequencies, in the 400-600 cm⁻¹ range.

-

Instrumentation: A calibrated FTIR spectrometer.

-

Procedure:

-

Sample Preparation: Mix a small amount of the dried basic this compound powder with potassium bromide (KBr) powder. Grind the mixture to a fine, homogeneous powder.

-

Pellet Formation: Press the KBr mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum should be analyzed for the characteristic peaks of the oxalate and hydroxyl groups.

-

Thermal Properties

The thermal decomposition of basic this compound provides information about its stability and the nature of its decomposition products.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of hydroxyl this compound shows that it begins to decompose at approximately 360°C, with a total mass loss of up to 52%[2]. The decomposition process typically involves the loss of water from the dehydroxylation, followed by the decomposition of the oxalate groups to form aluminum oxide (alumina). The final product upon calcination at higher temperatures is often γ-Al₂O₃[2].

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried basic this compound powder into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) to provide a controlled atmosphere.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 900°C) at a controlled heating rate (e.g., 10 K/min).

-

Data Acquisition: Continuously record the sample's mass as a function of temperature. The resulting TGA curve will show mass loss steps corresponding to dehydration and decomposition events. The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

References

- 1. The thermal decomposition of oxalates. Part VIII. Thermogravimetric and X-ray analysis study of the decomposition of aluminium oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aluminium hydroxide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Coordination Chemistry of Aluminum(III) with Oxalate Ligands

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum, the most abundant metal in the Earth's crust, is predominantly found in the +3 oxidation state (Al(III)).[1] Its coordination chemistry is of paramount importance across various scientific disciplines, including geochemistry, biology, and materials science. In aqueous environments, Al(III) exists as the hexaaqua ion, [Al(H₂O)₆]³⁺, which is prone to hydrolysis, forming various hydroxo species. However, in the presence of chelating ligands, its behavior is significantly altered.

Among the most environmentally and biologically relevant ligands are carboxylates, particularly oxalate (B1200264) (C₂O₄²⁻, abbreviated as Ox²⁻). Oxalate is a versatile dicarboxylate ligand capable of forming highly stable chelate complexes with metal ions like Al(III).[2] The interaction of aluminum with oxalate influences aluminum's mobility in soils, its bioavailability and toxicity in biological systems, and offers pathways for the synthesis of novel materials.[1][3] For instance, Al(III) is absorbed into plant roots in the form of Al(III)-oxalate, and these complexes play a role in iron uptake.[1] This guide provides an in-depth technical overview of the core principles governing the coordination chemistry of Al(III) with oxalate, focusing on speciation, thermodynamics, structural characteristics, and key experimental methodologies.

Coordination Equilibria and Speciation

The complexation of Al(III) with oxalate in aqueous solution is a stepwise process where water molecules in the hydration sphere of the [Al(H₂O)₆]³⁺ ion are sequentially replaced by oxalate ligands. This results in the formation of mono-, bis-, and tris-oxalato complexes:

-

[Al(Ox)]⁺ : Mono(oxalato)aluminate(III)

-

[Al(Ox)₂]⁻ : Bis(oxalato)aluminate(III)

-

[Al(Ox)₃]³⁻ : Tris(oxalato)aluminate(III)

The dominant species in solution is highly dependent on factors such as pH and the molar ratio of oxalate to aluminum.[3][4] In acidic conditions (pH < 6), where Al(III) is soluble, these complexes are the primary forms.[3] Theoretical studies and experimental evidence both indicate that the tris-chelated complex, [Al(Ox)₃]³⁻, is the most dominant and stable species in solution when sufficient oxalate is present.[3]

The following diagram illustrates the logical progression of this stepwise complex formation.

Caption: Stepwise formation of Al(III)-oxalate complexes in aqueous solution.

Structural Chemistry

The oxalate anion is a flexible ligand that can coordinate to metal ions in several ways, including as a monodentate, a bidentate chelating ligand, or a bridging ligand connecting multiple metal centers.[2]

-

Bidentate Chelation: In the majority of Al(III)-oxalate complexes, the oxalate ion acts as a bidentate ligand, forming a stable five-membered chelate ring with the aluminum ion. This is the coordination mode in the mononuclear species [Al(Ox)]⁺, [Al(Ox)₂]⁻, and [Al(Ox)₃]³⁻. The central Al(III) ion in [Al(C₂O₄)₃]³⁻ is hexacoordinated, with six oxygen atoms from the three oxalate ligands creating an octahedral geometry.[5]

-

Bridging Coordination: Oxalate can also bridge two Al(III) centers. A notable example is the µ-oxo bridged dinuclear complex, (C₂H₁₀N₂)₂[Al₂(µ-O₂)(C₂O₄)₄]·2H₂O.[1][2] In this structure, two Al(III) centers are bridged by two oxygen atoms, and each aluminum ion is also coordinated in a bidentate fashion by two oxalate ligands.[1][2]

Thermodynamics of Complexation

The formation of Al(III)-oxalate complexes is thermodynamically favorable. The chelate effect, where a multidentate ligand replaces multiple monodentate ligands, results in a significant increase in entropy, which drives the reaction forward. Density Functional Theory (DFT) calculations have shown that the formation of bidentate (chelated) complexes is substantially entropy-driven, whereas the formation of monodentate complexes is primarily energy-driven.[3]

Quantitative data on the stability of these complexes are crucial for understanding and modeling aluminum chemistry in various systems.

Table 1: Stability Constants of Al(III)-Oxalate Complexes

| Complex Species | Log β₁ | Log β₂ | Log β₃ | Conditions | Method | Reference |

|---|---|---|---|---|---|---|

| [Al(Ox)]⁺ | 6.1 | - | - | 25 °C | Potentiometry | (Implied from various studies) |

| [Al(Ox)₂]⁻ | - | 11.1 | - | 25 °C | Potentiometry | (Implied from various studies) |

| [Al(Ox)₃]³⁻ | - | - | 15.1 | 25 °C | Potentiometry | (Implied from various studies) |

| [Al(Ox)₃]³⁻ | - | - | ≥16.5* | 80 °C | Gibbsite Solubility | [6] |

*Note: This value represents the log of the formation constant, calculated from the reported log of the dissociation constant (≤ -16.5). Data at standard conditions can vary between studies based on ionic strength and temperature.

Table 2: Theoretical Thermodynamic Parameters for Complex Formation

| Reaction | ΔE (kcal/mol) (Gas Phase) | ΔE (kcal/mol) (Liquid Phase) | Driving Force | Reference |

|---|---|---|---|---|

| Formation of Monodentate Complexes | Favorable | Less Favorable | Energy-driven | [3] |

| Formation of Bidentate Complexes | Highly Favorable | Favorable | Entropy-driven | [3] |

*Note: This table summarizes qualitative findings from DFT studies.[3]

Experimental Methodologies

A variety of techniques are employed to synthesize and characterize Al(III)-oxalate complexes.

Synthesis Protocols

Protocol 1: Synthesis of Potassium Tris(oxalato)aluminate(III) Trihydrate (K₃[Al(C₂O₄)₃]·3H₂O)

This is a common laboratory preparation for a stable, crystalline Al(III)-oxalate complex.[7][8][9]

-

Reactant Preparation: Dissolve metallic aluminum powder (e.g., 0.25 g) in an aqueous potassium hydroxide (B78521) (KOH) solution (3 moles of KOH for each mole of Al).[7][8] This reaction is highly exothermic and produces hydrogen gas; it should be performed in a well-ventilated fume hood with caution.[7]

-

Complexation: To the resulting solution, add a solution of oxalic acid (3 moles for each mole of Al).[7] Initially, a white precipitate of aluminum hydroxide, Al(OH)₃, will form.

-

Dissolution: Gently heat and stir the mixture. The Al(OH)₃ precipitate will dissolve in the excess oxalic acid to form the soluble tris(oxalato)aluminate(III) complex.[7]

-

Crystallization: Filter the warm solution to remove any impurities. Allow the filtrate to cool slowly to room temperature. The product can be further precipitated by the addition of ethanol (B145695).[10]

-

Isolation: Collect the resulting colorless crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water and then with ethanol to facilitate drying.[8] Dry the product in air.[8]

Protocol 2: Hydrothermal Synthesis of (C₂H₁₀N₂)₂[Al₂(µ-O₂)(C₂O₄)₄]·2H₂O

This method is used to create less common, polynuclear complexes.[1][2][11]

-

Reactant Preparation: Dissolve aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O, 0.25 mmol) and diammonium oxalate ((NH₄)₂C₂O₄, 1.0 mmol) in distilled water (~10 mL).[1]

-

Addition of Template: Add ethylenediamine (B42938) to the solution, which acts as a templating agent.[1]

-

Hydrothermal Reaction: Seal the resulting mixture in a Teflon-lined stainless steel autoclave and heat it under autogenous pressure for a specified period (e.g., several days at a set temperature).

-

Crystallization and Isolation: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals, wash them with water and ethanol, and air-dry.

The general workflow for synthesis and characterization is depicted below.

Caption: General experimental workflow for the synthesis and characterization of Al(III)-oxalate complexes.

Characterization Techniques

Potentiometric Titration: This is a fundamental method for determining the stoichiometry and stability constants of metal complexes in solution.[3][12]

-

Setup: Prepare a solution containing a known concentration of Al(III) (e.g., from AlCl₃) and oxalate.[12] The entire system is maintained at a constant temperature (e.g., 25 °C) and under an inert atmosphere (e.g., by bubbling N₂) to prevent interference from atmospheric CO₂.[12]

-

Titration: Titrate the solution with a standardized strong base (e.g., NaOH) solution.[12]

-

Measurement: Record the pH or potential of the solution after each addition of the titrant.[13]

-

Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve shows characteristic points and buffer regions that correspond to the formation of different hydroxo and oxalato-Al(III) species.[14] Complexation reactions between oxalate and Al(III) species alter the shape of the hydrolysis titration curve, allowing for the calculation of formation constants using appropriate computational models.[12]

²⁷Al NMR Spectroscopy: Aluminum-27 NMR is a powerful tool for speciating Al(III) complexes in solution, as the chemical shift of the ²⁷Al nucleus is highly sensitive to its coordination environment.[4] Different species, such as the hexaaqua ion [Al(H₂O)₆]³⁺ and the various oxalato complexes, give rise to distinct signals, allowing for their identification and quantification.[4][15]

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of crystalline Al(III)-oxalate complexes. It provides data on bond lengths, bond angles, and the overall molecular geometry and crystal packing.[1][5][11][16]

Table 3: Selected Crystallographic Data for (C₂H₁₀N₂)₂[Al₂(µ-O₂)(C₂O₄)₄]·2H₂O

| Parameter | Bond Length (Å) / Angle (°) | Reference |

|---|---|---|

| Crystal System | Triclinic | [1][2][11] |

| Space Group | P-1 | [1][2][11] |

| Al-O (oxalate) | 1.9071(17) - 1.9179(16) | [1][2] |

| Al-O (µ-oxo bridge) | 1.8744(17) - 1.8767(16) | [1][2] |

| O-Al-O (chelate angle) | 83.16(7) - 83.26(7) | [1][2] |

| Al-O-Al (bridge angle) | 99.84(7) |[1][2] |

Relevance in Drug Development and Biological Systems

While not a primary focus of drug design itself, understanding the coordination chemistry of Al(III) is crucial in toxicology and drug development. Aluminum is a known neurotoxin, and its transport and interaction with biological molecules are mediated by its complexation with endogenous ligands like citrate.[17] Oxalate, present in many foods, can influence the absorption and mobility of aluminum in the body. The high stability of the Al(III)-oxalate complexes can affect the bioavailability of both aluminum and essential minerals that might also bind to oxalate. For professionals in drug development, this chemistry is relevant when designing chelating agents to treat metal toxicity or when considering the potential interactions of drug candidates with biologically present metal ions like Al(III).[18]

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A density functional theoretical study on solvated Al3+–oxalate complexes: structures and thermodynamic properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structural, Spectroscopic, Thermal, Optical Studies and Hirshfeld Surface Analysis of a New Aluminum Complex: (C8H9N2)3[Al(C2O4)3]·3H2O [scirp.org]

- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 7. Potassium tris(oxalato) aluminate [dmishin.github.io]

- 8. m.youtube.com [m.youtube.com]

- 9. Preparation of potassium trioxalatoaluminate(III) trihydrate | DOCX [slideshare.net]

- 10. Oxalate complexes | PDF [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Determination of Aluminum in Solution by Potentiometric Titration - STEMart [ste-mart.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. The chemistry of aluminum as related to biology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Expanding Frontier of Aluminum Coordination Chemistry: A Technical Guide to Novel Aluminum(III) Oxalate Complexes

For Researchers, Scientists, and Drug Development Professionals

The field of coordination chemistry continues to unveil novel compounds with significant potential across various scientific disciplines. Among these, aluminum(III) oxalate (B1200264) complexes are gaining attention due to their diverse structural motifs and promising applications, ranging from materials science to pharmacology. This technical guide provides an in-depth overview of recently discovered aluminum(III) oxalate complexes, focusing on their synthesis, structural characterization, and physicochemical properties. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the exploration and development of new metal-based compounds.

Synthesis of Novel Aluminum(III) Oxalate Complexes

The synthesis of aluminum(III) oxalate complexes can be achieved through various methods, with hydrothermal techniques and slow evaporation being prominently successful.[1][2] The choice of ancillary ligands, such as organic amines, can act as templating agents, influencing the final structure and dimensionality of the resulting complex.[1][3]

Experimental Protocol: Hydrothermal Synthesis of (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O

A novel dinuclear aluminum(III)-oxalate complex, (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O, has been synthesized using a hydrothermal method.[1]

Materials:

-

Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)

-

Diammonium oxalate ((NH₄)₂C₂O₄)

-

Distilled water

Procedure:

-

Dissolve 0.093 g (0.25 mmol) of Al(NO₃)₃·9H₂O and 0.142 g (1.0 mmol) of diammonium oxalate in 10.0 mL of distilled water.

-

Stir the solution for several minutes to ensure complete dissolution.

-

Add a few drops of ethylenediamine to the solution.

-

Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 150°C for 72 hours.

-

After the reaction, allow the autoclave to cool slowly to room temperature.

-

Colorless, prism-shaped crystals of the product are collected by filtration, washed with distilled water, and air-dried.[1][3]

Experimental Protocol: Synthesis of (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O by Slow Evaporation

A mononuclear tris(oxalato)aluminate(III) complex with 5-methylbenzimidazole (B147155) as a counterion, (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O, was prepared by a slow evaporation method at room temperature.[2]

Materials:

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

5-methylbenzimidazole (C₈H₈N₂)

-

Distilled water

Procedure:

-

Prepare separate aqueous solutions of aluminum nitrate nonahydrate (1 mmol, 212.99 mg in 10 cm³ of water), oxalic acid dihydrate (2 mmol, 252.2 mg in 10 cm³ of water), and 5-methylbenzimidazole (1 mmol, 132.66 mg in 10 cm³ of water).

-

Add the oxalic acid solution to the aluminum nitrate solution while stirring.

-

To this mixture, add the 5-methylbenzimidazole solution and continue stirring at room temperature for 30 minutes.

-

Filter the resulting aqueous solution.

-

Allow the filtrate to stand for two weeks at room temperature for slow evaporation.

-

Colorless prismatic crystals suitable for X-ray diffraction are formed.[2]

Physicochemical Characterization

A combination of analytical techniques is essential to fully characterize these new complexes.

Single-Crystal X-ray Diffraction

This technique is crucial for determining the precise three-dimensional arrangement of atoms within the crystal lattice, including bond lengths and angles.

Protocol: A suitable single crystal is mounted on a diffractometer. Data is collected at a specific temperature using Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the complex. The vibrational frequencies of the oxalate ligand are particularly informative. For instance, the band at 1686 cm⁻¹ in (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O is assigned to the C=O stretching mode of the oxalate ligands.[2][4] High-frequency bands around 3458 and 3100 cm⁻¹ are attributed to O-H and aromatic C-H stretching vibrations, respectively.[2][4]

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The UV-Vis spectrum of (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O revealed an optical band gap of 2.88 eV, suggesting semiconductor behavior.[2][4]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to study the thermal stability and decomposition pathways of the complexes. For K₃[Al(C₂O₄)₃]·3H₂O, the thermal decomposition occurs in distinct steps, starting with dehydration, followed by the decomposition of the oxalate ligand.[5] The decomposition of aluminum oxalate often proceeds directly to the oxide.[6] In the case of (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O, the initial weight loss between 65°C and 120°C corresponds to the loss of water molecules, followed by the decomposition of the organic components at higher temperatures.[2][4]

Structural Analysis and Data Presentation

The structural elucidation of these new complexes reveals fascinating coordination geometries and intermolecular interactions.

Structure of (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O

This complex features a rare μ-oxo bridged Al(III) dimer.[1] Each aluminum ion is in a distorted octahedral coordination environment, bonded to four oxygen atoms from two bidentate oxalate ligands and two bridging oxygen atoms.[3] The dinuclear [Al₂(μ-O₂)(C₂O₄)₄]⁴⁻ anions are linked with ethylenediammonium cations and water molecules through extensive hydrogen bonding, forming a 2D supramolecular layered architecture.[1][3][7]

Structure of (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O

In this monomeric complex, the aluminum(III) ion is at the center of an octahedral geometry, coordinated to six oxygen atoms from three chelating oxalate ligands.[2][4] The cohesion of the crystal structure is maintained by a network of O-H···O and N-H···O hydrogen bonds involving the tris(oxalato)aluminate anions, the 5-methylbenzimidazolium cations, and uncoordinated water molecules, as well as π-π stacking interactions between the benzimidazole (B57391) rings.[2]

Table 1: Crystallographic Data for Novel Aluminum(III) Oxalate Complexes

| Parameter | (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O[1][3] | (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O[2][4] |

| Formula | C₁₂H₂₄Al₂N₄O₂₀ | C₂₇H₃₀AlN₆O₁₅ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 7.5297(5) | 13.499(7) |

| b (Å) | 8.1418(6) | 14.872(9) |

| c (Å) | 9.8279(8) | 16.995(5) |

| α (°) ** | 107.48(1) | 90 |

| β (°) | 99.96(1) | 91.44(3) |

| γ (°) | 95.09(1) | 90 |

| Volume (ų) ** | 556.5(1) | 3411(3) |

| Z | 1 | 4 |

Table 2: Selected Bond Lengths and Angles for (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O[3]

| Bond | Length (Å) | Angle | Degree (°) |

| Al-O (oxalate) | 1.9071(17) - 1.9179(16) | O1-Al1-O3 | 83.26(7) |

| Al-O (μ-oxo) | 1.8744(17) - 1.8767(16) | O5-Al1-O7 | 83.16(7) |

| Al1-O9-Al1 | 99.84(7) |

Visualizations of Workflows and Structures

Potential Applications

The unique structural features and properties of aluminum(III) oxalate complexes open avenues for various applications. Their role in biological systems is of particular interest. For example, Al(III)-oxalate complexes are involved in the uptake of aluminum into plant roots and play a role in Fe(III) transport.[1][3] They have also been investigated for their potential to inhibit dental decay by forming a protective layer on teeth.[1][3] The semiconductor properties observed in some of these complexes could be exploited in materials science.[2] Furthermore, the broader class of metal complexes is being extensively explored for therapeutic applications, where the metal center can introduce unique redox and catalytic activities not readily accessible to purely organic molecules.[8] While specific drug development applications for these new this compound complexes have not been detailed, their study contributes to the fundamental understanding required for designing future metal-based therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, Structural, Spectroscopic, Thermal, Optical Studies and Hirshfeld Surface Analysis of a New Aluminum Complex: (C8H9N2)3[Al(C2O4)3]·3H2O [scirp.org]

- 3. tandfonline.com [tandfonline.com]

- 4. scirp.org [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. 488. The thermal decomposition of oxalates. Part II. Thermogravimetric analysis of various oxalates in air and in nitrogen - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical Characteristics of Aluminum Oxalate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum oxalate (B1200264) (Al₂(C₂O₄)₃) is an aluminum salt of oxalic acid that typically presents as a white crystalline powder.[1][2][3][4][5] While its primary applications have traditionally been in areas such as textile dyeing and as an analytical reagent, its role as a high-purity precursor to aluminum oxide (alumina) has garnered increasing interest within the scientific and pharmaceutical communities.[4][6][7] The physical characteristics of aluminum oxalate powder are critical determinants of its performance in these applications, influencing factors such as reaction kinetics, material homogeneity, and the properties of the resulting alumina (B75360).

This technical guide provides a comprehensive overview of the key physical characteristics of this compound powder. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who are either working with this compound or considering its use in their applications, particularly in the synthesis of advanced materials for drug delivery and other pharmaceutical formulations.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in Table 1. It is important to note that this compound is often supplied as a hydrate (B1144303) (Al₂(C₂O₄)₃·xH₂O), which can influence its physical properties.[2]

| Property | Value | Reference(s) |

| Chemical Formula | Al₂(C₂O₄)₃ | [2][6] |

| Molecular Weight | 318.02 g/mol (anhydrous) | [2][6] |

| Appearance | White powder or chunks | [2][3][8] |

| Density | ~2.7 g/cm³ | [9] |

| Melting Point | 660 °C (decomposes) | [9] |

| Boiling Point | 2467 °C | [9] |

| Solubility | Insoluble in water and alcohol; Soluble in mineral acids. | [1][3][5] |

Particulate and Bulk Powder Characteristics

The performance of this compound powder in solid-state reactions and processing is heavily dependent on its particulate and bulk properties. These include particle size and distribution, specific surface area, and powder flowability. While specific quantitative data for this compound is not widely published, this section details the standard methodologies used for their characterization.

Particle Size Distribution

The particle size distribution of this compound powder affects its dissolution rate, reactivity, and packing behavior.

Table 2: Methods for Particle Size Analysis

| Parameter | Method | Brief Description |

| Particle Size Distribution | Laser Diffraction | Measures the angular variation in intensity of light scattered as a laser beam passes through a dispersed particulate sample. The particle size distribution is calculated from the light scattering pattern. |

| Sieve Analysis | A sample is passed through a stack of sieves with progressively smaller mesh sizes. The weight of the powder retained on each sieve is measured to determine the particle size distribution. |

This protocol provides a general procedure for determining the particle size distribution of a dry powder using a laser diffraction instrument.

-

Instrumentation: A laser diffraction particle size analyzer with a dry powder dispersion unit.

-

Procedure:

-

Ensure the instrument is clean and calibrated according to the manufacturer's instructions.

-

Select an appropriate dispersion pressure to ensure deagglomeration without causing particle fracture. This may require preliminary tests.

-

Measure the background scattering with an empty sample chamber.

-

Introduce a representative sample of the this compound powder into the sample feeder.

-

Start the measurement. The instrument will automatically feed the powder through the measurement zone.

-

The scattered light pattern is detected and converted into a particle size distribution using the appropriate optical model (e.g., Mie or Fraunhofer theory).

-

Repeat the measurement at least three times to ensure reproducibility.

-

Report the results as a volume or number-based distribution, including parameters such as D10, D50 (median), and D90.

-

Caption: Workflow for Laser Diffraction Particle Size Analysis.

Specific Surface Area

The specific surface area is a critical parameter that influences the reactivity of the powder. The Brunauer-Emmett-Teller (BET) method is the most common technique for its determination.

Table 3: Method for Specific Surface Area Analysis

| Parameter | Method | Brief Description |

| Specific Surface Area | BET (Brunauer-Emmett-Teller) Analysis | Measures the physical adsorption of a gas (typically nitrogen) on the surface of the powder at cryogenic temperatures. The amount of gas adsorbed at different partial pressures is used to calculate the specific surface area. |

This protocol outlines the general steps for determining the specific surface area of this compound powder.

-

Instrumentation: A BET surface area analyzer, degassing station, and analytical balance.

-

Procedure:

-

Weigh a clean, dry sample tube.

-

Add a sufficient amount of this compound powder to the sample tube and reweigh to determine the sample mass.

-

Degas the sample under vacuum or with an inert gas flow at an elevated temperature to remove adsorbed contaminants from the surface. The temperature and duration of degassing should be optimized to avoid thermal decomposition of the this compound.

-

After degassing and cooling, transfer the sample tube to the analysis port of the BET instrument.

-

Perform the nitrogen adsorption analysis at liquid nitrogen temperature (77 K). The instrument will incrementally increase the partial pressure of nitrogen gas and measure the amount of gas adsorbed.

-

The data is used to generate a BET plot, and the specific surface area is calculated from the slope and intercept of the linear portion of this plot.

-

Report the specific surface area in m²/g.

-

Caption: Workflow for BET Specific Surface Area Analysis.

Powder Flowability

The flowability of this compound powder is crucial for handling, transportation, and processing, particularly in automated systems. Poor flowability can lead to issues such as inconsistent die filling in tablet presses or irregular feeding in reactors.

Table 4: Methods for Powder Flowability Characterization

| Parameter | Method | Brief Description |

| Bulk Density | Graduated Cylinder Method | The mass of a known volume of untapped powder is measured. |

| Tapped Density | Tapped Density Tester | The volume of a known mass of powder is measured after being subjected to a standard number of taps (B36270). |

| Carr's Index (%) | Calculation | ((Tapped Density - Bulk Density) / Tapped Density) x 100 |

| Hausner Ratio | Calculation | Tapped Density / Bulk Density |

| Angle of Repose | Funnel Method | The angle of the cone formed when the powder is poured onto a horizontal surface. |

This protocol describes the measurement of bulk and tapped density according to USP <616>.[10][11][12]

-

Instrumentation: A graduated cylinder and a tapped density tester.

-

Procedure for Bulk Density:

-

Gently pour a known mass of this compound powder into a graduated cylinder.

-

Record the volume occupied by the powder without tapping.

-

Calculate the bulk density (mass/volume).

-

-

Procedure for Tapped Density:

-

Place the graduated cylinder containing the powder onto the tapped density tester.

-

Subject the cylinder to a specified number of taps (e.g., 10, 500, and 1250 taps as per USP).

-

Record the volume after each tapping interval until the volume becomes constant.

-

Calculate the tapped density (mass/final tapped volume).

-

-

Calculation of Carr's Index and Hausner Ratio:

-

Use the measured bulk and tapped densities to calculate Carr's Index and the Hausner Ratio using the formulas in Table 4.

-

Caption: Workflow for Powder Flowability Assessment.

Morphological and Structural Characterization

The morphology and crystal structure of this compound powder are important for understanding its physical and chemical behavior.

Scanning Electron Microscopy (SEM)